

Core Compound Identification and Overview

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Compound of Interest

Compound Name: 6-Bromo-4-methoxyquinoline

Cat. No.: B1521122

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6-Bromo-4-methoxyquinoline is a substituted quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.^{[1][2]} The specific substitution pattern of this compound—a bromine atom at the 6-position and a methoxy group at the 4-position—makes it a versatile intermediate for further chemical elaboration. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The methoxy group, a key pharmacophoric element in many bioactive molecules, modulates the electronic properties and metabolic stability of the quinoline ring.

Molecular Structure:

Caption: Chemical Structure of **6-Bromo-4-methoxyquinoline**.

Physicochemical and Safety Data

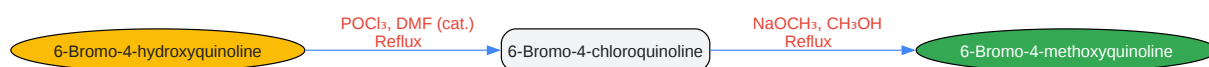
Quantitative data for **6-Bromo-4-methoxyquinoline** has been consolidated for ease of reference. This information is critical for experimental design, safety assessment, and regulatory compliance.

Property	Value	Reference(s)
CAS Number	874792-20-8	[3][4]
Molecular Formula	C ₁₀ H ₈ BrNO	[3][5]
Molecular Weight	238.08 g/mol	[3][5]
IUPAC Name	6-bromo-4-methoxyquinoline	[4]
Hazard Statement Codes	H302, H315, H319, H335	[5]
Precautionary Codes	P261, P305+P351+P338	[5]

Synthesis Protocol: A Validated Pathway

The synthesis of **6-Bromo-4-methoxyquinoline** is most reliably achieved through a multi-step process starting from a commercially available precursor. The following pathway is based on established chemical transformations of quinoline systems, ensuring high reproducibility.[6][7]

The chosen strategy involves the initial construction of the quinoline core to form 6-Bromo-4-hydroxyquinoline, followed by chlorination and subsequent nucleophilic substitution to install the methoxy group.



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Caption: Synthetic workflow for **6-Bromo-4-methoxyquinoline**.

Step 1: Synthesis of 6-Bromo-4-chloroquinoline from 6-Bromo-4-hydroxyquinoline

This initial step converts the hydroxyl group at the 4-position into a good leaving group (chloride), preparing the scaffold for the introduction of the methoxy nucleophile.

- Principle (Causality): Phosphorus oxychloride (POCl_3) is a standard and highly effective reagent for the dehydration and chlorination of hydroxyl groups on nitrogen-containing heteroaromatic rings like quinolines and pyridines. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction, likely through the formation of the Vilsmeier reagent, a more potent chlorinating agent. The reaction is driven to completion by heating under reflux.[6][7]
- Methodology:
 - To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-Bromo-4-hydroxyquinoline (1.0 eq).[8]
 - Carefully add phosphorus oxychloride (POCl_3 , ~10 eq) and a catalytic amount of DMF (~0.1 eq) in a fume hood.[6]
 - Heat the reaction mixture to reflux (approximately 110°C) and stir for 3-6 hours, monitoring the reaction progress by TLC.[7]
 - After completion, allow the mixture to cool to room temperature. Slowly and cautiously pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step quenches the excess POCl_3 and precipitates the product.
 - Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~8.[6]
 - Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-Bromo-4-chloroquinoline.[7]

Step 2: Synthesis of 6-Bromo-4-methoxyquinoline

This final step involves a nucleophilic aromatic substitution ($\text{S}_\text{N}\text{Ar}$) reaction, where the chloride at the activated 4-position is displaced by a methoxide anion.

- Principle (Causality): The electron-withdrawing nitrogen atom in the quinoline ring activates the 4-position towards nucleophilic attack. Sodium methoxide (NaOCH_3) serves as a potent source of the methoxide nucleophile. Methanol is an ideal solvent as it readily dissolves the

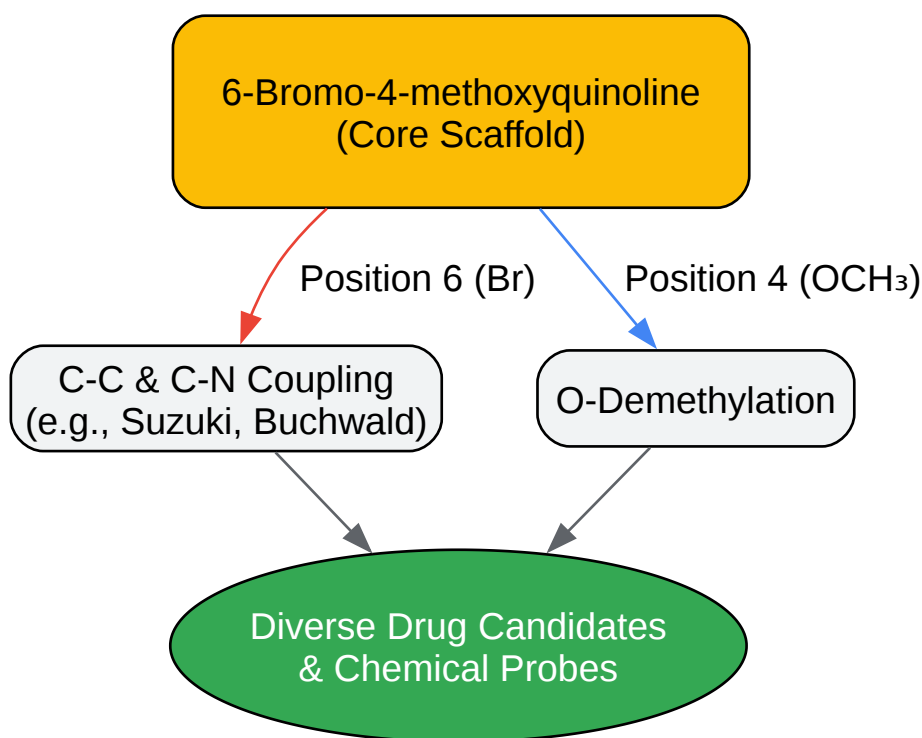
sodium methoxide and has a suitable boiling point for the reaction to proceed at a reasonable rate under reflux.

- Methodology:
 - Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous methanol in a dry flask under an inert atmosphere (e.g., nitrogen or argon). Alternatively, use commercially available sodium methoxide solution.
 - Add 6-Bromo-4-chloroquinoline (1.0 eq) to the methanolic sodium methoxide solution.
 - Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
 - Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
 - Redissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove inorganic salts.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel or recrystallization to afford pure **6-Bromo-4-methoxyquinoline**.

Applications in Research and Drug Development

The true value of **6-Bromo-4-methoxyquinoline** lies in its role as a versatile building block for creating libraries of more complex molecules for biological screening.^[9] The quinoline core itself is associated with a vast range of pharmacological properties, including antimalarial, antibacterial, and anticancer activities.^{[2][10][11]}

This intermediate serves as a scaffold that can be systematically modified at two key positions to explore the structure-activity relationship (SAR) of new chemical entities.



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Caption: Role as a scaffold in drug discovery.

- **Modification at C6 (Bromo Position):** The bromine atom is primed for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amine groups, enabling rapid diversification of the scaffold to probe interactions with biological targets.
- **Modification at C4 (Methoxy Position):** The methoxy group can be a critical pharmacophore. It can also be cleaved (O-demethylation) using reagents like boron tribromide (BBr_3) to reveal a 4-hydroxyquinoline.^[8] This hydroxyl group can then be used for further functionalization, such as ether or ester formation, or it may be a key hydrogen-bonding moiety in a final drug candidate.

Safety and Handling

As a laboratory chemical, **6-Bromo-4-methoxyquinoline** must be handled with appropriate precautions. The following guidelines are synthesized from available safety data sheets.^[3]

- Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]
- Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Avoid formation of dust and aerosols.[3]
- First Aid Measures:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[3]
 - Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[3]
- Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus.[3]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[3]

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